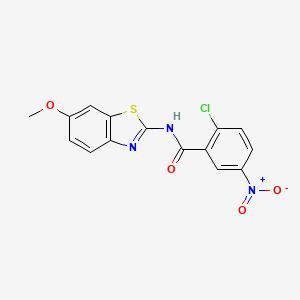
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide” is a chemical compound with the molecular formula C10H9ClN2O2S . It has a molecular weight of 256.71 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9ClN2O2S/c1-15-6-2-3-7-8(4-6)16-10(12-7)13-9(14)5-11/h2-4H,5H2,1H3,(H,12,13,14) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 169-172 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Benzothiazole derivatives, including compounds similar to "2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide," have been synthesized and shown potent antibacterial activity against Pseudomonas aeruginosa, a pathogen known for its resistance to antimicrobial agents. These compounds were synthesized through a series of reactions, including condensation and substitution processes, and their antibacterial efficacy was evaluated using the cup plate method. Notably, compounds such as K-03, K-05, and K-06 exhibited significant antibacterial activity, underscoring the potential of methoxy substituted benzothiazole derivatives in combating bacterial infections (Gupta, 2018).
Anticancer Potential
In the realm of cancer research, benzothiazole derivatives have been explored for their cytotoxic effects against various cancer cell lines. The synthesis and cytotoxicity evaluation of 6‐Pyrrolidinyl‐2‐(2‐Substituted Phenyl)‐4‐Quinazolinones revealed that these compounds, derived from a similar process involving benzothiazole synthesis, showed significant cytotoxic effects, particularly against human monocytic leukemia cells (U937) and mouse monocytic leukemia cells (WEHI-3). This suggests a promising avenue for developing anticancer agents based on benzothiazole frameworks (Hour et al., 2007).
Anticonvulsant and Sedative Effects
A study on 4-thiazolidinone derivatives, which share structural similarities with "2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide," revealed their potential as anticonvulsant agents. These compounds demonstrated significant anticonvulsant activity in various models, with one compound, in particular, showing sedative-hypnotic activity without impairing learning and memory. This indicates the therapeutic potential of benzothiazole derivatives in treating convulsions and possibly other neurological conditions (Faizi et al., 2017).
Material Science Applications
Beyond biomedical applications, benzothiazole derivatives have been investigated in material science for their optical and thermal properties. For instance, the synthesis and characterization of heterocyclic compounds like N-(1,3-benzothiazol-2-yl)-2-methoxybenzamide revealed properties conducive to applications in nonlinear optics (NLO) and other material science fields. The compound exhibited significant second harmonic generation (SHG) efficiency, indicative of its potential in photonics and as a functional material in various technological applications (Prabukanthan et al., 2020).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O4S/c1-23-9-3-5-12-13(7-9)24-15(17-12)18-14(20)10-6-8(19(21)22)2-4-11(10)16/h2-7H,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOQFCBLKYMNBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(6-methoxy-1,3-benzothiazol-2-yl)-5-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(5-Amino-1,3,4-thiadiazol-2-yl)thio]methyl}benzonitrile](/img/structure/B2592209.png)

![N-[3-Oxo-3-[2-(triazol-1-ylmethyl)piperidin-1-yl]propyl]prop-2-enamide](/img/structure/B2592212.png)
![3-[5-(4-Nitrophenyl)furan-2-yl]-1-phenylpyrazole-4-carbaldehyde](/img/structure/B2592215.png)


![(3-Oxobenzo[f]chromen-1-yl)methyl 6-chloropyridine-3-carboxylate](/img/structure/B2592218.png)


![N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592225.png)
![2-(4-bromophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2592226.png)


